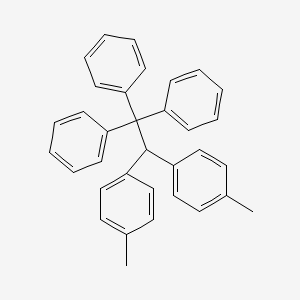
1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene): is an organic compound characterized by its unique structure, which includes a central ethane moiety bonded to three phenyl groups and two 4-methylbenzene groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.
相似化合物的比较
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but with an ethane moiety instead of the triphenylethane core.
1,1’-(2,2-Diphenylethane-1,1-diyl)bis(4-methylbenzene): Similar structure with two phenyl groups instead of three.
1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methylbenzene): Contains chlorine atoms in place of phenyl groups.
Uniqueness: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its triphenylethane core, which imparts distinct electronic properties and steric effects. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.
属性
CAS 编号 |
41136-95-2 |
|---|---|
分子式 |
C34H30 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI 键 |
CPQQNCLAPPGXQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
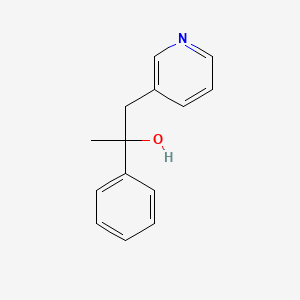

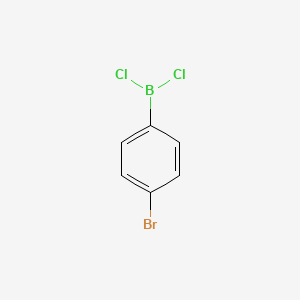

![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
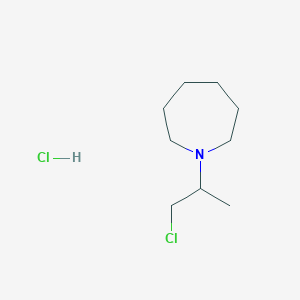
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)


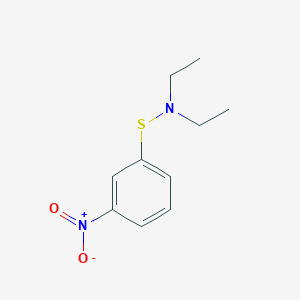
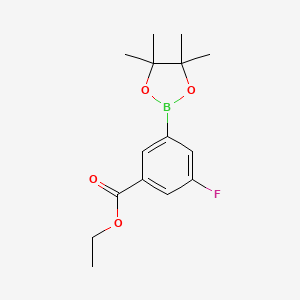
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
